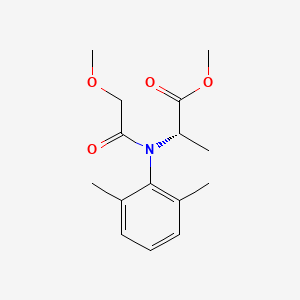
(S)-Metalaxyl
Descripción general
Descripción
(S)-Metalaxyl is a chiral fungicide belonging to the phenylamide class. It is widely used in agriculture to control diseases caused by oomycetes, such as downy mildew and root rot. The compound is known for its systemic properties, allowing it to be absorbed by plants and translocated to various parts, providing effective protection against fungal infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Metalaxyl involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 2,6-dimethylaniline with methyl isocyanate to form N-(2,6-dimethylphenyl)-N-methylcarbamate.
Cyclization: The carbamate undergoes cyclization with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)-N-methylacetamide.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution using a chiral auxiliary or chromatographic techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation and cyclization reactions under controlled temperature and pressure conditions.
Chiral Resolution: Advanced chromatographic techniques or enzymatic resolution methods are employed to separate the (S)-enantiomer from the racemic mixture.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Metalaxyl undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form N-(2,6-dimethylphenyl)-N-methylacetamide and methanol.
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used to facilitate hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products
Hydrolysis: N-(2,6-dimethylphenyl)-N-methylacetamide and methanol.
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-Metalaxyl has a wide range of scientific research applications:
Agriculture: It is extensively used to control fungal diseases in crops, enhancing yield and quality.
Biology: Studies on this compound help understand its mode of action and resistance mechanisms in fungi.
Medicine: Research is ongoing to explore its potential antifungal properties in medical applications.
Industry: It is used in the formulation of fungicidal products for agricultural and horticultural use.
Mecanismo De Acción
(S)-Metalaxyl exerts its fungicidal effects by inhibiting the synthesis of ribosomal RNA in fungi. It targets the RNA polymerase enzyme, disrupting the transcription process and ultimately leading to the death of the fungal cells. The compound is systemic, meaning it is absorbed by the plant and translocated to various parts, providing protection against fungal infections.
Comparación Con Compuestos Similares
Similar Compounds
Metalaxyl: The racemic mixture of ®- and (S)-enantiomers.
Metalaxyl-M: The ®-enantiomer of Metalaxyl.
Benalaxyl: Another phenylamide fungicide with similar properties.
Uniqueness
(S)-Metalaxyl is unique due to its higher efficacy and lower environmental impact compared to its racemic mixture and other similar compounds. Its chiral nature allows for more targeted action against fungal pathogens, reducing the required dosage and minimizing potential side effects on non-target organisms.
Propiedades
IUPAC Name |
methyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEIXNIJLIKNTD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897116 | |
| Record name | Methyl (2S)-2-[(2,6-dimethylphenyl)(methoxyacetyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69516-34-3 | |
| Record name | Methyl (2S)-2-[(2,6-dimethylphenyl)(methoxyacetyl)amino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


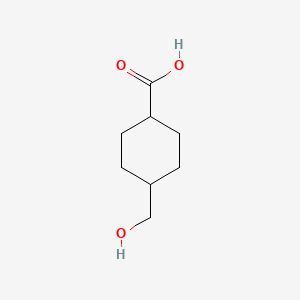
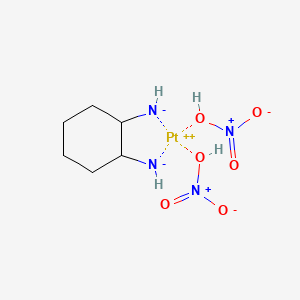

![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3416193.png)
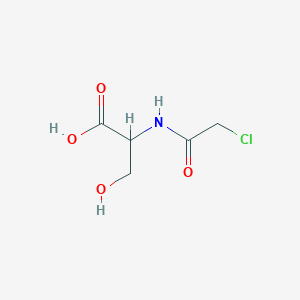


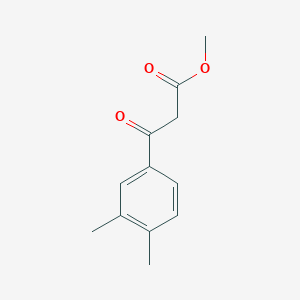
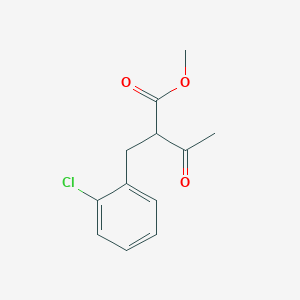
![4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride](/img/structure/B3416224.png)




